1-(2-Chloroethyl)naphthalene
Overview
Description
1-(2-Chloroethyl)naphthalene, also known as this compound, is a useful research compound. Its molecular formula is C12H11Cl and its molecular weight is 190.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
1-(chloromethyl)-2-methylnaphthalene, a related compound, exhibits unique molecular geometry and charge transfer interactions, making it potentially useful in organic electronics and photocatalysis (Nagabalasubramanian, Karabacak, & Periandy, 2012).
Naphthalene diimides (NDIs) show potential in conducting thin films, molecular sensors, energy transfer, host-guest chemistry, and artificial photosynthesis, highlighting the diverse applications of naphthalene derivatives (Bhosale, Jani, & Langford, 2008).
NDIs are also promising in supramolecular chemistry, sensors, catalysis, and medicinal applications, although real-world applications need to overcome key challenges (Kobaisi et al., 2016).
Anodic coupling of naphthalene in specific solvents leads to the production of 1,4-polynaphthylene films, which exhibit reversible electrochemical properties (Zecchin, Tomat, Schiavon, & Zotti, 1988).
Naphthalene-based compounds are studied for their electro-optical, nonlinear, and charge transfer properties, making them candidates for applications in dye-sensitized solar cells and nonlinear optics (Irfan et al., 2017).
Certain naphthalene diimides with specific side chains exhibit unique absorption and fluorescence properties, beneficial for molecular device manufacturing (Andric et al., 2004).
A naphthalene-based fluorescent probe has been developed for high-resolution imaging of zinc distribution in cells and plants, demonstrating its utility in biological imaging (Lee et al., 2015).
Naphthalene and its derivatives react with hydroxyl radicals in urban air, forming oxidation products that may be air toxics, indicating its environmental impact (Bunce, Liu, Zhu, & Lane, 1997).
The position of alkyl-substitution in naphthalene derivatives affects the ring cleavage site and product distribution in urban atmospheres, important for understanding atmospheric chemistry (Wang, Atkinson, & Arey, 2007).
Mechanism of Action
Target of Action
1-(2-Chloroethyl)naphthalene, also known as 1-Naphthylmethyl chloride , is a chlorinated derivative of naphthaleneIt’s known that chlorinated hydrocarbons generally interact with lipophilic sites in biological systems, such as cell membranes and proteins .
Mode of Action
Chlorinated hydrocarbons, including this compound, are known to undergo nucleophilic substitution reactions . In these reactions, the chlorine atom is replaced by a nucleophile, often a molecule or ion that donates an electron pair to form a covalent bond .
Biochemical Pathways
It’s known that naphthalene and its derivatives can be metabolized by various bacterial species through different pathways . These pathways often involve the conversion of naphthalene to salicylate or other intermediates, which are then further metabolized .
Pharmacokinetics
It’s known that the compound is a solid at room temperature with a melting point of 32°c and a density of 118 g/mL at 25°C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that chlorinated hydrocarbons can have various effects on biological systems, depending on their specific structures and the biological context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals, pH, temperature, and the specific biological context can all impact the compound’s action .
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with protective gloves, protective clothing, eye protection, and face protection .
Biochemical Analysis
Biochemical Properties
It is known that naphthalene and its derivatives, including 1-(2-Chloroethyl)naphthalene, can be degraded by various bacterial species
Cellular Effects
Naphthalene and its derivatives have been associated with genotoxic, mutagenic, and/or carcinogenic effects on living organisms .
Molecular Mechanism
It is known that naphthalene and its derivatives can undergo various reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Temporal Effects in Laboratory Settings
It is known that naphthalene can cause acute sensory irritating effects at the eyes and upper airways when directly handled .
Dosage Effects in Animal Models
It is known that naphthalene and its derivatives are considered as priority pollutants that pose a critical environmental and public health concern worldwide .
Metabolic Pathways
It is known that naphthalene and its derivatives can be degraded by various bacterial species through multiple metabolic routes .
Subcellular Localization
Predicting protein subcellular localization is of great relevance for proteomics research .
Properties
IUPAC Name |
1-(2-chloroethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIBFCUQUWJKEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393467 | |
Record name | 1-(2-chloroethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41332-02-9 | |
Record name | 1-(2-chloroethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.